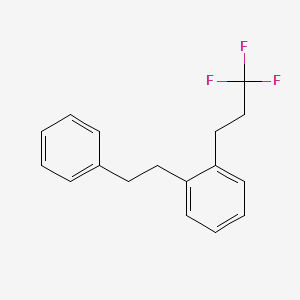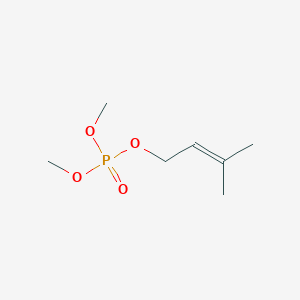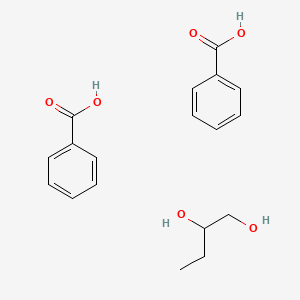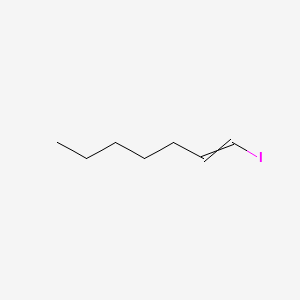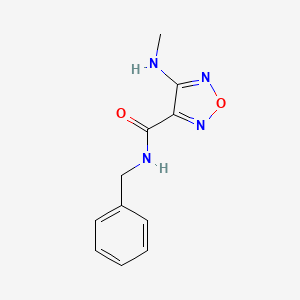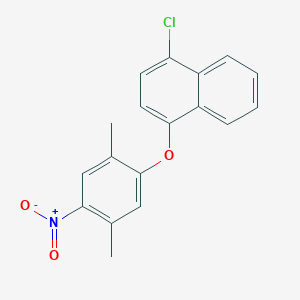![molecular formula C13H10N2O6S B14431353 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 76185-57-4](/img/structure/B14431353.png)
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a hydrazinylidene group and a sulfophenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of 3-sulfophenylhydrazine with cyclohexa-1,4-diene-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product.
化学反应分析
Types of Reactions
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The hydrazinylidene and sulfophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydrazine derivatives.
科学研究应用
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and autoimmune disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfophenyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
- 6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- 6-oxo-3-[[4-(2-pyridinylsulfamoyl)phenyl]hydrazinylidene]-1-cyclohexa-1,4-dienecarboxylic acid
Uniqueness
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
76185-57-4 |
|---|---|
分子式 |
C13H10N2O6S |
分子量 |
322.30 g/mol |
IUPAC 名称 |
2-hydroxy-5-[(3-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-12-5-4-9(7-11(12)13(17)18)15-14-8-2-1-3-10(6-8)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21) |
InChI 键 |
KEHBZRCBSSPEJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
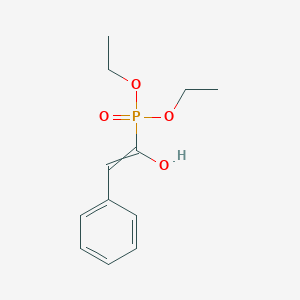
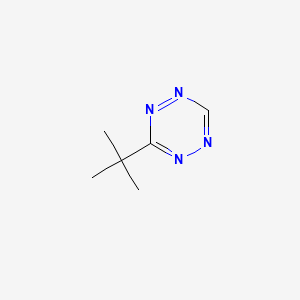
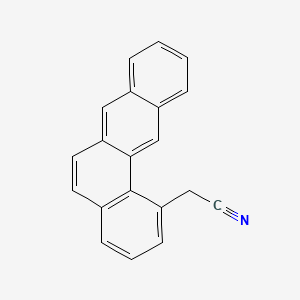
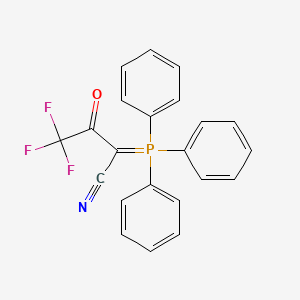
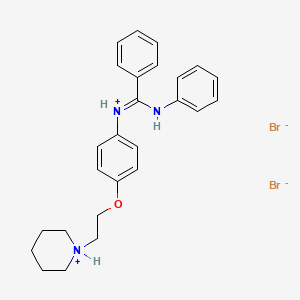
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
